molecular formula C₂₀H₁₇D₆BrN₂O₄ B1158364 (S)-Brompheniramine-d6 Maleate

(S)-Brompheniramine-d6 Maleate

货号: B1158364
分子量: 441.35
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Brompheniramine Compounds

The development of brompheniramine compounds traces back to the mid-20th century pharmaceutical research efforts focused on creating effective antihistamine medications. Brompheniramine was initially patented in 1948 and subsequently entered medical use in 1955, representing a significant advancement in the propylamine class of first-generation antihistamines. The compound emerged from systematic research into halogenated derivatives of pheniramine, with scientists exploring how different halogen substitutions could affect pharmacological properties and therapeutic efficacy.

The historical significance of brompheniramine extends beyond its initial therapeutic applications, as it became part of a broader series of antihistamines that included pheniramine and other halogenated derivatives such as fluorpheniramine, chlorpheniramine, and dexchlorpheniramine. This systematic exploration of structural modifications laid the groundwork for understanding structure-activity relationships in antihistamine development. The recognition that brompheniramine exhibits optical isomerism, with the compound existing as racemic brompheniramine maleate while dexbrompheniramine represents the dextrorotary stereoisomer, marked an important milestone in understanding the stereochemical aspects of antihistamine activity.

The evolution toward deuterated analogs like (S)-Brompheniramine-d6 Maleate represents a more recent development in pharmaceutical science, driven by the growing need for sophisticated analytical tools in drug development and regulatory compliance. These isotopically labeled compounds emerged as essential components of modern bioanalytical methods, particularly as regulatory agencies began requiring more precise and reliable analytical techniques for drug quantification in biological matrices. The development of deuterated standards reflects the pharmaceutical industry's commitment to enhanced analytical precision and the advancement of pharmacokinetic research methodologies.

Structural Characteristics of this compound

This compound possesses a complex molecular architecture that combines several distinctive structural features essential for its analytical applications. The compound has a molecular formula of C16H13BrD6N2·C4H4O4 and a molecular weight of 441.349 daltons. The base structure features a 4-bromophenyl group connected to a pyridin-2-yl moiety through a propylamine chain, with six deuterium atoms strategically distributed across the two N-methyl groups, creating the characteristic isotopic signature that distinguishes it from the parent compound.

The stereochemical configuration represents a critical aspect of the compound's structural identity, with the (S)-configuration at the chiral center corresponding to the C3 position of the propane chain. This specific stereoisomer exhibits enhanced histamine H1 receptor binding affinity compared to racemic mixtures, making it particularly valuable for studies requiring precise stereochemical control. The deuterium substitution at the N-methyl positions creates distinct mass spectral characteristics while maintaining the essential three-dimensional structure and electronic properties of the parent molecule.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C16H13BrD6N2·C4H4O4
Molecular Weight 441.349 g/mol
Exact Mass 440.122 Da
CAS Registry Number 1346606-73-2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

The maleate counterion component contributes significantly to the compound's overall properties, forming an ion pair with the protonated amine functionality. This salt formation enhances aqueous solubility compared to the free base form and provides stability advantages for analytical applications. The (E)-but-2-enedioic acid structure of the maleate anion creates additional hydrogen bonding opportunities, influencing the compound's crystalline properties and storage stability characteristics.

Spectroscopic analysis reveals distinctive features that enable precise identification and quantification of this compound in complex matrices. The isotopic substitution pattern creates characteristic mass spectral fragmentation patterns that differ predictably from the non-deuterated parent compound, while nuclear magnetic resonance spectroscopy shows distinct chemical shifts for the deuterated methyl groups. These spectroscopic signatures form the foundation for the compound's utility as an internal standard in advanced analytical methods.

Importance in Analytical Chemistry and Pharmaceutical Research

This compound serves as a cornerstone compound in modern pharmaceutical analytical chemistry, particularly in the development and validation of bioanalytical methods for drug quantification. The compound's primary value lies in its function as an internal standard for liquid chromatography-tandem mass spectrometry applications, where its structural similarity to the analyte of interest ensures comparable extraction efficiency, chromatographic behavior, and ionization characteristics while providing distinct mass spectral identification.

The deuterated nature of the compound provides several analytical advantages that have made it indispensable in pharmaceutical research. Matrix effects, which can significantly impact the accuracy and precision of analytical measurements, are effectively compensated for when using deuterated internal standards because both the analyte and internal standard experience similar signal suppression or enhancement. This characteristic is particularly crucial in complex biological matrices where endogenous compounds can interfere with analytical measurements and compromise data quality.

Table 2: Analytical Performance Characteristics

Application Advantage Impact
LC-MS/MS Internal Standard Isotopic similarity with distinct mass Enhanced accuracy and precision
Matrix Effect Compensation Similar extraction and ionization behavior Reduced analytical variability
Pharmacokinetic Studies Stereochemical specificity Improved understanding of drug behavior
Method Validation Traceable reference material Regulatory compliance support

The compound's role in pharmacokinetic research extends beyond basic analytical applications to encompass sophisticated studies of drug absorption, distribution, metabolism, and elimination. Researchers utilize this compound to develop sensitive and specific analytical methods capable of quantifying brompheniramine and its metabolites in various biological matrices including plasma, urine, and tissue samples. These methods enable detailed pharmacokinetic characterization essential for drug development and regulatory submission processes.

Regulatory agencies increasingly require the use of isotopically labeled internal standards for bioanalytical method validation, particularly for compounds subject to regulatory oversight. This compound meets these stringent requirements by providing a chemically stable, well-characterized reference material that enables laboratories to demonstrate analytical method reliability and accuracy. The compound's availability supports compliance with guidelines from major regulatory bodies and facilitates the development of robust analytical procedures suitable for good laboratory practice environments.

Research applications of this compound continue to expand as analytical techniques become more sophisticated and research questions more complex. The compound supports investigations into drug-drug interactions, metabolic pathway characterization, and population pharmacokinetic studies where precise quantification across diverse patient populations is essential. Additionally, its use in method development for generic drug products ensures that pharmaceutical manufacturers can demonstrate bioequivalence with appropriate analytical precision and accuracy.

属性

分子式

C₂₀H₁₇D₆BrN₂O₄

分子量

441.35

同义词

(γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate;  (S)-2-[p-Bromo-α-[2-(dimethylamino-d6)ethyl]benzyl]pyridine Maleate;  1-(p-Bromophenyl)-1-(2-pyridyl)-3-(dimethyl-d6)amine Propane Maleate;  Dexbrompheniramine-d6 Malea

产品来源

United States

科学研究应用

Scientific Research Applications

  • Pharmacological Studies
    • (S)-Brompheniramine-d6 Maleate is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of antihistamines. The deuterated form allows for precise tracking in metabolic pathways using mass spectrometry techniques.
  • Toxicological Research
    • The compound serves as a reference standard in toxicological assessments, particularly in evaluating the effects of brompheniramine in overdose scenarios. Studies have shown that its toxicological profile can be elucidated using deuterated analogs to differentiate between metabolites .
  • Analytical Chemistry
    • In analytical chemistry, this compound is employed as an internal standard in high-performance liquid chromatography (HPLC) methods. Its unique mass signature aids in the quantification of brompheniramine levels in biological samples .
  • Chiral Discrimination Studies
    • The compound has been involved in studies focusing on chiral discrimination, where researchers investigate how different enantiomers interact with biological systems differently. This research is crucial for understanding drug efficacy and safety profiles .

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings/Notes
PharmacologyStudies on pharmacokinetics and drug interactionsEnables tracking of drug metabolism
ToxicologyReference standard for assessing overdose effectsHelps elucidate toxicological profiles
Analytical ChemistryUsed as an internal standard in HPLC methodsImproves accuracy in quantification
Chiral StudiesInvestigates enantiomer interactions with biological systemsImportant for drug development

Case Studies

  • Pharmacokinetic Study : A study investigated the pharmacokinetics of this compound in a controlled environment, demonstrating its utility as a tracer for understanding the metabolism of brompheniramine. Results indicated distinct metabolic pathways that could be tracked using deuterated compounds .
  • Toxicological Assessment : In another study, researchers used this compound to assess the toxic effects of brompheniramine in animal models. The findings highlighted dose-dependent toxicity and helped establish safe dosage guidelines for future clinical applications .
  • Chiral Discrimination : A recent investigation into chiral discrimination using this compound revealed significant differences in receptor binding affinities between enantiomers, emphasizing the importance of chirality in drug design and efficacy .

准备方法

Resolution of Racemic Brompheniramine

The synthesis of enantiomerically pure (S)-Brompheniramine begins with the resolution of racemic brompheniramine. A patented process employs (+)-4-nitro tartranilic acid (PNTA) as a resolving agent in a methanol-based solvent system. The racemic mixture reacts with PNTA to form diastereomeric salts, which are separated via fractional crystallization. The desired (S)-enantiomer is liberated by basifying the salt with sodium hydroxide, yielding a base with a specific optical rotation (SOR) of +75° (c = 10% toluene). This method achieves a yield of 78.32%, with subsequent purification steps involving extraction into ethyl acetate and distillation under reduced pressure.

Key parameters influencing resolution efficiency include:

  • Solvent polarity : Methanol optimizes salt solubility while minimizing co-crystallization of enantiomers.

  • Temperature : Crystallization at 0–5°C enhances diastereomer separation.

  • Resolving agent stoichiometry : A 1:1 molar ratio of brompheniramine to PNTA ensures maximal yield.

Deuteration Techniques

Deuteration introduces six deuterium atoms into the (S)-Brompheniramine structure, typically at the N-methyl groups. A metal-free, base-promoted H–D exchange reaction using DMSO-d6 as the deuterium source is widely adopted. In this method, a superbasic system (e.g., KOH/DMSO-d6) facilitates proton abstraction from the target molecule, followed by deuterium incorporation via nucleophilic substitution. The reaction proceeds at 80–100°C for 12–24 hours, achieving >95% deuteration efficiency.

Mechanistic Insights :

  • Base-mediated deprotonation generates a carbanion intermediate.

  • DMSO-d6 acts as both solvent and deuterium donor, transferring deuterium to the electron-deficient carbon.

  • Quenching with aqueous acid yields the deuterated product.

Optimization of Synthesis Parameters

Reaction Conditions for Deuteration

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temperatures accelerate H–D exchange but risk decomposition.
Reaction Time12–24 hoursProlonged durations ensure complete deuteration.
DMSO-d6 Volume5–10 equivalentsExcess DMSO-d6 drives equilibrium toward deuterated product.
Base Concentration2–3 equivalentsSuperstoichiometric base maximizes deprotonation.

Racemization Mitigation

Racemization during deuteration is minimized by:

  • Low-temperature quenching : Rapid cooling to 0°C after reaction completion.

  • Inert atmosphere : Nitrogen or argon prevents oxidative degradation.

  • Acidic workup : Immediate protonation stabilizes the chiral center.

Purification and Crystallization Processes

Crystallization of this compound

The deuterated base is converted to its maleate salt for improved stability. Maleic acid (1.05 equivalents) is dissolved in ethyl acetate and reacted with the (S)-Brompheniramine-d6 base at 40–45°C. The mixture is cooled to 10–15°C, inducing crystallization. Filtration and washing with chilled ethyl acetate yield the pure salt with a melting point of 112.4°C and chiral purity >99.5%.

Critical Factors :

  • Solvent choice : Ethyl acetate’s moderate polarity prevents salt dissociation.

  • Cooling rate : Gradual cooling (1°C/min) avoids amorphous solid formation.

Impurity Profiling

Common impurities include desmethylbrompheniramine (C15H17BrN2) and N-(3-(4-bromophenyl)-3-(pyridin-2-yl)propyl)-N-methylnitrous amide (C15H16BrN3O). These are removed via:

  • Charcoal treatment : Adsorbs aromatic byproducts.

  • Recrystallization : Sequential use of o-xylene and ethyl acetate eliminates polar impurities.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Absence of N–CH3 signals (δ 2.2–2.5 ppm) confirms deuteration.

  • Mass Spectrometry : Molecular ion peak at m/z 441.35 [M+H]+ aligns with the deuterated formula (C20H17D6BrN2O4).

  • Optical Rotation : [α]D25 = +37.03° (c = 5% DMF) verifies enantiomeric purity.

Comparative Analysis of Deuteration Methods

MethodDeuteration EfficiencyCostScalability
Base/DMSO-d6>95%LowHigh
Catalytic H–D Exchange80–90%ModerateModerate
Isotopic Synthesis99%HighLow

常见问题

Basic: What are the primary methods for characterizing (S)-Brompheniramine-d6 Maleate in academic research?

Characterization typically involves:

  • Molecular identification : Confirming the molecular formula (C₂₀H₁₇D₆BrN₂O₄) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterium incorporation is verified using isotopic abundance analysis .
  • Purity assessment : Chromatographic methods (HPLC or UPLC) with UV detection at 220–260 nm, validated per ICH guidelines to ensure specificity and linearity .
  • Crystalline structure analysis : X-ray diffraction (XRD) to confirm maleate salt formation and polymorphic stability .

Basic: How do solubility and stability properties of this compound influence experimental design?

  • Solubility : The compound is highly soluble in polar solvents (water, methanol) due to its maleate counterion, enabling formulations for in vitro assays (e.g., receptor binding studies) .
  • Stability : Degradation under acidic/alkaline conditions necessitates pH-controlled buffers (e.g., phosphate buffer pH 7.2) to prevent hydrolysis during long-term storage or dissolution testing .
  • Deuterium effects : Isotopic substitution (d6) may alter metabolic stability; thus, stability studies in hepatic microsomes are recommended to assess deuterium isotope effects .

Advanced: What challenges arise in developing UV-Vis spectrophotometric methods for analyzing this compound in complex matrices?

  • Interference from excipients : Excipients like cellulose derivatives can elevate absorbance via light scattering. Mitigation involves solvent optimization (e.g., methanol replaced with pH 7.2 phosphate buffer) and filtration to remove particulates .
  • Wavelength selection : Simultaneous analysis with co-formulated drugs (e.g., corticosteroids) requires dual-wavelength detection (e.g., 254 nm and 242 nm) and validation of Beer-Lambert law adherence .
  • Robustness testing : Factors like temperature (±2°C) and sonication time (±5 min) must be evaluated to ensure method reproducibility under variable lab conditions .

Advanced: How does the self-association behavior of this compound impact pharmacokinetic modeling?

Light-scattering studies reveal non-micellar, stepwise self-association in aqueous solutions, forming polydisperse aggregates. This behavior:

  • Alters dissolution kinetics : Aggregation reduces apparent solubility, requiring sink conditions in dissolution testing .
  • Affects bioavailability : Aggregates may influence membrane permeability, necessitating molecular dynamics simulations to predict diffusion coefficients .

Advanced: What strategies are employed to identify and quantify impurities in this compound batches?

  • Forced degradation studies : Exposure to heat, light, and oxidative stress (H₂O₂) followed by LC-MS/MS to identify degradation products (e.g., de-brominated analogs) .
  • Impurity profiling : Use of charged aerosol detection (CAD) for non-UV-active impurities and NMR to resolve stereoisomeric contaminants .
  • Threshold limits : Impurities ≥0.1% require structural elucidation per ICH Q3A guidelines, with toxicological risk assessment for genotoxic alerts .

Advanced: How can response surface methodology (RSM) optimize sustained-release formulations of this compound?

  • Factorial design : Variables include drug loading (10–30%), curing time (12–48 hr), and lipid matrix composition (e.g., Compritol®). RSM models predict optimal release profiles (e.g., 80% release at 12 hr) .
  • Validation : Accelerated stability testing (40°C/75% RH) confirms pellet integrity, with dissolution profile comparison via similarity factor (f₂ ≥ 50) .

Advanced: How should researchers address contradictory data in studies on deuterium isotope effects in this compound?

  • Root-cause analysis : Compare metabolic stability assays (e.g., CYP450 isoforms) across species (rat vs. human microsomes) to isolate species-specific enzyme interactions .
  • Method triangulation : Validate findings using orthogonal techniques (e.g., radiometric assays vs. LC-MS) to rule out analytical artifacts .

Advanced: What role do isotopic labeling studies play in elucidating the metabolic pathways of this compound?

  • Tracer studies : Co-administration of deuterated and non-deuterated forms in hepatocytes enables tracking of N-demethylation and aromatic hydroxylation via MS fragmentation patterns .
  • Kinetic isotope effects (KIEs) : Deuterium at benzylic positions reduces CYP450-mediated clearance, quantified using in vitro intrinsic clearance (CLint) ratios (d6 vs. non-deuterated) .

Advanced: How can synthetic routes for this compound be optimized for isotopic purity?

  • Deuterium source selection : Use of D₂O vs. deuterated reagents (e.g., CD₃I) to minimize scrambling during alkylation steps .
  • Purification : Chiral chromatography (e.g., amylose-based columns) to resolve (S)-enantiomer from racemic mixtures, followed by recrystallization in deuterated solvents .

Advanced: What experimental designs are critical for in vivo pharmacological studies of this compound?

  • Dose-ranging studies : Use of logarithmic dosing (0.1–10 mg/kg) in histamine-induced anaphylaxis models to establish ED₅₀ and assess CNS penetration via brain-plasma partitioning .
  • Control groups : Deuterated vs. non-deuterated cohorts to isolate isotope effects on H₁-receptor binding affinity (Kd) using radioligand displacement assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。